Polyethyene polyamine

Übersicht

Beschreibung

Polyethylene Polyamine is a yellow liquid with an amine odor . It is a type of polyamine, which is an organic compound having more than two amino groups . Alkyl polyamines occur naturally, but some are synthetic . They are colorless, hygroscopic, and water-soluble . Near neutral pH, they exist as the ammonium derivatives .

Synthesis Analysis

Polyamines are considered promising biostimulants that have diverse key roles during growth and stress responses in plants . The biosynthesis of polyamines in wheat involves several genes such as ADC (Arginine decarboxylase), ODC (ornithine decarboxylase), AIH (agmatine iminohydrolase), NPL1 (Nitrlase like protein 1), SAMDC (S-adenosylmethionine decarboxylase), SPDS (spermidine synthase), SPMS (spermine synthase) and ACL5 (thermospermine synthase) .

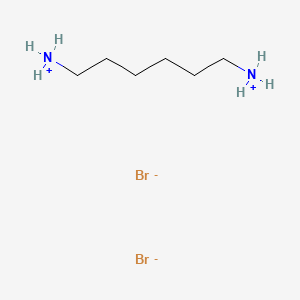

Molecular Structure Analysis

Polyamines are organic compounds having more than two amino groups . Alkyl polyamines occur naturally, but some are synthetic . Alkylpolyamines are colorless, hygroscopic, and water soluble . Near neutral pH, they exist as the ammonium derivatives .

Chemical Reactions Analysis

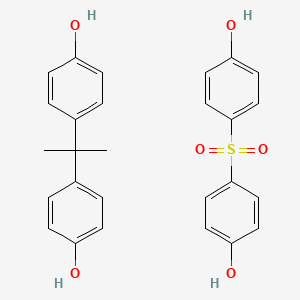

Polyethylene Polyamine neutralizes acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It reacts with strong reducing agents such as hydrides to generate flammable gaseous hydrogen .

Physical And Chemical Properties Analysis

Polyethylene Polyamine is a yellow liquid with an amine odor . It is water soluble . Its chemical formula is (CH2CH2NH)n . Its flash point is 206.6°F and its autoignition temperature is 743°F .

Wissenschaftliche Forschungsanwendungen

Polyamines in Clinical Medicine

Polyamine research has revealed potential applications in clinical medicine, particularly in the treatment of human malignancies and possibly hyperproliferative skin diseases. The role of polyamines in cell differentiation and antiparasitic properties of polyamine antimetabolites highlight significant medical applications (Jänne et al., 1983).

Gene Therapy and Medicinal Chemistry

Polyethylenimine (PEI), a polyamine polymer, is used for DNA complexation and transfection in vitro and in vivo. Its versatility in gene therapy and other medicinal chemistry applications is well recognized (Vicennati et al., 2008).

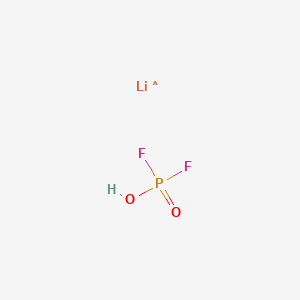

Polymer Electrolytes in Batteries

Alternative polymer hosts for Li-conducting solid polymer electrolytes, including polyamines, show potential in battery applications. These polymers offer different properties compared to polyethers like poly(ethylene oxide) and could address issues such as ionic conductivity and temperature sensitivity (Mindemark et al., 2018).

Role in Plant Growth and Survival

Polyamines are crucial for plant growth and survival, participating in processes like gene expression regulation, cell proliferation, and stress responses. Their essentiality in plant biology has been confirmed through genetic studies (Kusano et al., 2008).

Anticancer Applications

Research on polyamine analogues has shown promise in cancer treatment. The critical role of polyamines in cancer cell growth led to the development of inhibitors targeting polyamine biosynthesis pathways (Wallace & Fraser, 2003).

Clinical Laboratory Tools

Polyamines' role in cancer diagnosis and monitoring of anticancer treatment highlights their utility as clinical laboratory tools. Despite challenges in standardizing their analysis, their potential in clinical diagnostics is notable (Gugliucci, 2004).

Therapeutic Intervention

Compounds interfering with polyamine biosynthesis or function have potential as therapeutic agents, especially in treating diseases caused by parasitic protozoa and certain cancers (Marton & Pegg, 1995).

Wirkmechanismus

Safety and Hazards

Polyethylene Polyamine may be harmful if inhaled . It is irritating to eyes and skin . It may be harmful if swallowed . It neutralizes acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It reacts with strong reducing agents such as hydrides to generate flammable gaseous hydrogen .

Eigenschaften

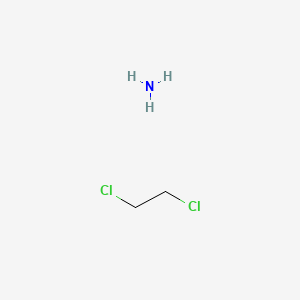

IUPAC Name |

azane;1,2-dichloroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2.H3N/c3-1-2-4;/h1-2H2;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRLUIDCBMHRSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)Cl.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7Cl2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29320-38-5 | |

| Details | Compound: Ammonia-ethylene dichloride copolymer | |

| Record name | Ammonia-ethylene dichloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29320-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

115.99 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid with an odor of amines; [CHRIS] | |

| Record name | Ethane, 1,2-dichloro-, polymer with ammonia | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

CID 22608833 | |

CAS RN |

29320-38-5 | |

| Record name | Ethane, 1,2-dichloro-, polymer with ammonia | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,2-dichloro-, polymer with ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

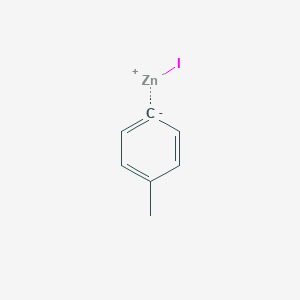

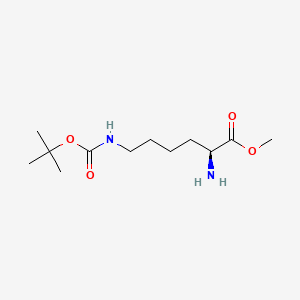

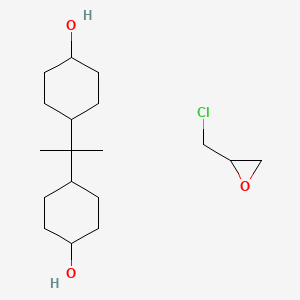

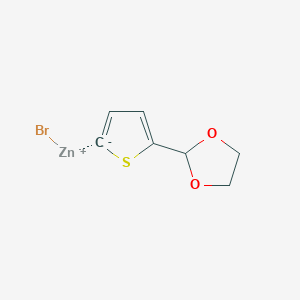

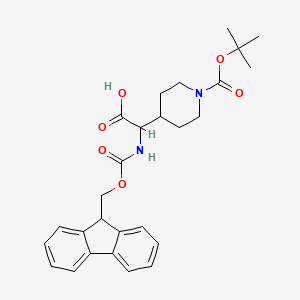

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

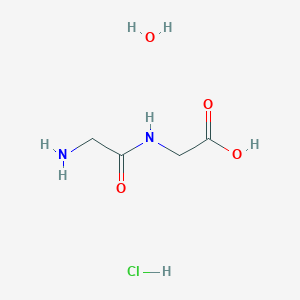

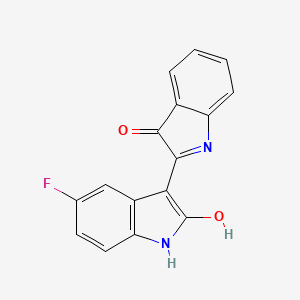

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)

![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)

![Cucurbit[5]uril](/img/structure/B3068135.png)

![(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine](/img/structure/B3068159.png)